4-Phenylmorpholin-3-one
CAS No.: 29518-11-4
Cat. No.: VC21201366
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29518-11-4 |
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Molecular Formula | C10H11NO2 |
Molecular Weight | 177.2 g/mol |
IUPAC Name | 4-phenylmorpholin-3-one |
Standard InChI | InChI=1S/C10H11NO2/c12-10-8-13-7-6-11(10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Standard InChI Key | SIWXCJHUZAEIAE-UHFFFAOYSA-N |
SMILES | C1COCC(=O)N1C2=CC=CC=C2 |
Canonical SMILES | C1COCC(=O)N1C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
4-Phenylmorpholin-3-one possesses specific physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in the following table:
Synthesis Methods
Several methods have been developed for the synthesis of 4-Phenylmorpholin-3-one, demonstrating diverse approaches to obtaining this compound efficiently.
Synthesis from Morpholin-3-one and Bromobenzene
One effective method involves the reaction of morpholin-3-one with bromobenzene in the presence of a catalyst:
"To a solution of morpholin-3-one (4.0 g, 39.6 mmol), bromobenzene (7.5 g, 47.8 mmol) and 1,2-diaminocyclohexane (0.9 g, 7.9 mmol) in 1,4-dioxane (150 mL), potassium carbonate (11.02 g, 79.2 mmol) and copper iodide (3.0 g, 15.84 mmol) were added. The mixture was stirred at 110°C under N₂ for about 36 h."
This method yields the desired product after purification through column chromatography.
Synthesis from 2-Anilinoethanol and Chloroacetyl Chloride
Another common method involves reacting 2-anilinoethanol with chloroacetyl chloride:
"One common method for synthesizing 4-Phenylmorpholin-3-one involves the reaction of 2-anilinoethanol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in isopropyl alcohol at elevated temperatures."
The specific steps include:
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Dissolving 2-anilinoethanol in isopropyl alcohol and heating to 40°C
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Adding chloroacetyl chloride dropwise while maintaining pH around 7-8 using sodium hydroxide
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Stirring the reaction mixture for a specified period to complete the reaction
Synthesis Using Potassium Carbonate and DMF
An alternative synthesis route uses potassium carbonate and N,N-dimethylformamide:
"Chloroacetyl chloride was added in drop wise manner in a previously cooled round bottom flask containing INT-a (0.01 mol), DMF and K₂CO₃ (0.02 mol) maintain the temperature at 0°C. After completion of the addition, raise the temperature at 60°C and maintain further 4 h progress of the reaction was monitored on TLC."
This method has been reported to achieve yields of approximately 85% .
Chemical Reactions
4-Phenylmorpholin-3-one undergoes various chemical reactions due to its reactive functional groups, making it versatile in organic synthesis.
Nitration Reactions
One of the most common reactions is nitration, typically at the para position of the phenyl ring:
"To a solution of 4-phenylmorpholin-3-one (19.9 g, 112.3 mol) in 98% H₂SO₄ (46.6 ml) cooled to -10°C was carefully added dropwise during 45 min 65% HNO₃ (8 ml). The reddish solution obtained was stirred at this temperature for 1 h and H₂O (110 mL) was added. The mixture was neutralized with 35% NH₄OH until pH=7."
This nitration reaction produces 4-(4-nitrophenyl)morpholin-3-one with reported yields of approximately 83% .
Other Chemical Transformations
4-Phenylmorpholin-3-one can undergo several other reactions:
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Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to form 4-phenylmorpholine and the corresponding acid or salt .
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Reduction: It can be reduced to form 4-phenylmorpholine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Acylation: The compound can undergo acylation with acyl chlorides or anhydrides, leading to the introduction of acyl groups onto the morpholine ring .
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Nucleophilic Substitution: It can react with various nucleophiles, such as primary amines, to form N-substituted derivatives .
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Oxidation: The compound can be oxidized to produce N-oxides and other oxidized derivatives .
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Ring Opening: Strong nucleophiles or bases can facilitate ring-opening reactions of the cyclic structure .
Applications
4-Phenylmorpholin-3-one has found significant applications in pharmaceutical research and development.
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly anticoagulants:
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Anticoagulant Synthesis: 4-Phenylmorpholin-3-one is a key intermediate in the synthesis of rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant .
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Drug Development: The compound's derivatives are being investigated for various therapeutic applications due to their pharmacological activities .
Biological Activities
Research has demonstrated that 4-Phenylmorpholin-3-one and its derivatives exhibit a range of biological activities:
Antimicrobial Activity
Derivatives of 4-Phenylmorpholin-3-one have shown significant antibacterial and antifungal properties:
"Research indicates that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, synthesized compounds have shown moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger."
The following table summarizes the antimicrobial activity of selected derivatives:
Compound | Bacteria/Fungi Tested | Zone of Inhibition (mm) |
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11a | Bacillus cocous | 21 |
11b | Escherichia coli | 20 |
11c | Proteus vulgaris | 24 |
11d | Aspergillus niger | 20 |
Anticancer Properties
Some morpholinone derivatives, including those based on 4-Phenylmorpholin-3-one, have demonstrated anticancer properties:
"Studies have shown that morpholinone derivatives, including this compound, can induce apoptosis in lung cancer cells (A549). These compounds were found to influence cell cycle distribution and apoptosis pathways by elevating levels of P53 and Fas proteins, which are crucial for regulating cell growth and death."
Anti-inflammatory and Analgesic Properties
Research indicates that certain derivatives exhibit anti-inflammatory effects that may contribute to pain relief mechanisms, making them potential candidates for developing new analgesics .
Derivatives of 4-Phenylmorpholin-3-one
Several derivatives of 4-Phenylmorpholin-3-one have been synthesized and studied for their properties and applications:
4-(4-Nitrophenyl)morpholin-3-one
This derivative is formed through the nitration of 4-Phenylmorpholin-3-one and serves as an intermediate in the synthesis of other biologically active compounds .
4-(4-Aminophenyl)morpholin-3-one
This derivative is particularly important in pharmaceutical research:
"4-(4-aminophenyl)-3-morpholinone (I) can be prepared by suspending 60 g (0.27 mol) of 4-(4-nitrophenyl)-3-morpholinone (VII) in 480 g of ethanol, admixing with 3 g of palladium on activated carbon (5%) and contacting with 5 bar of hydrogen at 80°C for one hour."
This compound serves as a key intermediate in the synthesis of rivaroxaban .
Schiff Base Derivatives
Novel Schiff base derivatives combining 4-(4-aminophenyl)morpholin-3-one with various aldehydes have been synthesized and evaluated for their biological activities:
"In present work, we have prepared the synthesis of a series of novel 4-(4-aminophenyl)morpholin-3-ones containing different pyrazole moiety by formation of Schiff bases."
These derivatives have demonstrated significant antimicrobial properties, with some compounds showing remarkable activity against specific bacterial and fungal strains .
Comparison with Similar Compounds
Understanding the relationship between 4-Phenylmorpholin-3-one and similar compounds provides insight into its unique properties:
Similar Compounds
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4-Phenylmorpholine: Similar structure but lacks the carbonyl group at the third position, resulting in different chemical reactivity .
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3-Morpholinone: Lacks the phenyl group attached to the nitrogen atom, which significantly alters its biological activity and chemical properties .
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4-(4-Aminophenyl)morpholin-3-one: Contains an amino group on the phenyl ring, which enhances its applicability in pharmaceutical synthesis, particularly as an intermediate for rivaroxaban .
Uniqueness of 4-Phenylmorpholin-3-one
The compound is unique due to the presence of both a phenyl group and a carbonyl group within the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
The carbonyl group provides a reactive site for nucleophilic attacks, while the phenyl group influences the compound's lipophilicity and interaction with biological targets. Together, these features contribute to the compound's versatility in pharmaceutical development .
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